1-Methoxy-5-methylisoquinoline 1-Methoxy-5-methylisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15993899
InChI: InChI=1S/C11H11NO/c1-8-4-3-5-10-9(8)6-7-12-11(10)13-2/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

1-Methoxy-5-methylisoquinoline

CAS No.:

Cat. No.: VC15993899

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-5-methylisoquinoline -

Specification

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 1-methoxy-5-methylisoquinoline
Standard InChI InChI=1S/C11H11NO/c1-8-4-3-5-10-9(8)6-7-12-11(10)13-2/h3-7H,1-2H3
Standard InChI Key SZSWAEYLSLBDDR-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CN=C(C2=CC=C1)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

1-Methoxy-5-methylisoquinoline has the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol. The compound’s structure consists of an isoquinoline backbone substituted with a methoxy group at position 1 and a methyl group at position 5 (Figure 1). The methoxy group enhances electron density in the aromatic system, while the methyl group introduces steric effects that may modulate receptor binding .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
Purity≥95% (discontinued commercial product)
Synonyms1-Methoxy-5-methylisoquinoline

Synthesis and Manufacturing

Historical Synthesis Routes

The synthesis of 1-methoxy-5-methylisoquinoline derivatives is often achieved through cyclization reactions or modifications of pre-existing isoquinoline frameworks. A seminal method reported in Organic Syntheses (1963) involves the condensation of benzaldehyde derivatives with aminomethylpyridines under acidic conditions . For instance:

  • Bischler-Napieralski Reaction: Cyclization of β-phenylethylamides using phosphoryl chloride (POCl₃) yields 1-substituted isoquinolines.

  • Pictet-Spengler Reaction: Condensation of phenethylamine with carbonyl compounds forms tetrahydroisoquinolines, which can be dehydrogenated to aromatic analogs .

Modern Methodologies

Recent patents, such as WO2012090177A2 and US9006442B2, describe advanced synthetic strategies for substituted isoquinolines, including:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups.

  • Directed Ortho-Metalation: Selective functionalization of isoquinoline at specific positions using directing groups .

These methods enable precise control over substituent placement, critical for optimizing pharmacological activity.

Pharmacological and Biological Relevance

SupplierPurityPrice RangeAvailability
CymitQuimica≥95%N/ADiscontinued

Future Directions and Research Gaps

Therapeutic Applications

  • Neuroprotection: CB₂ activation by isoquinoline derivatives shows promise in neurodegenerative diseases (e.g., Alzheimer’s) .

  • Oncology: Targeting cannabinoid receptors in tumor-associated macrophages could inhibit cancer progression .

Synthetic Challenges

  • Regioselectivity: Improving methods for precise substitution at the 5-position remains a priority.

  • Green Chemistry: Developing solvent-free or catalytic processes to reduce environmental impact.

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